F1839-I - 159096-49-8

F1839-I

Catalog Number: EVT-1212575
CAS Number: 159096-49-8
Molecular Formula: C23H32O4
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde is a natural product found in Stachybotrys with data available.
Synthesis Analysis

The synthesis of F1839-I has been achieved through various methods, notably using enantiospecific total synthesis techniques. A significant approach involves the use of environmentally friendly methods, which include a hetero-Diels-Alder reaction as a key synthetic transformation. This method allows for high yields and selectivity in producing the desired stereochemistry of the compound .

The synthesis typically begins with readily available starting materials that undergo several transformations, including cyclization and functional group modifications. The process is designed to minimize waste and utilize catalysts that are benign to the environment. Detailed parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity.

Molecular Structure Analysis

F1839-I features a complex molecular structure characterized by multiple stereocenters, which contribute to its biological activity. The compound's three-dimensional conformation is essential for its interaction with biological targets. Structural determination techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to elucidate its configuration accurately.

Key structural features include:

  • Stereochemistry: The specific arrangement of atoms around the chiral centers influences its biological activity.
  • Functional Groups: The presence of hydroxyl and ester groups plays a crucial role in its reactivity and solubility.
Chemical Reactions Analysis

F1839-I participates in various chemical reactions that can modify its structure and enhance its pharmacological properties. These reactions include:

  • Esterification: This reaction can be used to form derivatives that may exhibit improved solubility or bioavailability.
  • Reduction Reactions: Reduction of specific functional groups can lead to analogs with altered activity profiles.
  • Oxidation: Certain oxidative transformations can enhance the compound's reactivity towards biological targets.

The conditions under which these reactions are conducted—such as temperature, pressure, and the presence of catalysts—are critical for achieving desired outcomes.

Mechanism of Action

The mechanism of action of F1839-I primarily involves its ability to inhibit the production of TNF-α, a cytokine involved in systemic inflammation. This inhibition is significant in therapeutic contexts, particularly for inflammatory diseases and cancer.

Studies suggest that F1839-I interacts with specific signaling pathways that regulate TNF-α production, possibly affecting transcription factors involved in inflammatory responses. By modulating these pathways, F1839-I can reduce inflammation and potentially limit tumor growth.

Physical and Chemical Properties Analysis

F1839-I exhibits several notable physical and chemical properties:

  • Appearance: Typically found as an amorphous powder.
  • Solubility: Soluble in organic solvents, which is advantageous for formulation in pharmaceutical applications.
  • Stability: The compound's stability under various conditions (e.g., temperature, pH) is crucial for its storage and application.

Characterization techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into its thermal stability and phase transitions.

Applications

The applications of F1839-I are diverse, particularly in pharmaceutical research:

  • Anti-inflammatory Agents: Due to its ability to inhibit TNF-α production, it is explored as a potential treatment for autoimmune diseases.
  • Cancer Therapeutics: Its role in modulating inflammatory pathways positions it as a candidate for cancer treatment strategies.
  • Natural Product Research: As a meroterpenoid, it contributes to the understanding of fungal metabolites and their potential uses in medicine.
Introduction to ASTM F1839 Standards in Orthopedic Material Science

Historical Development of ASTM F1839 Specifications

The evolution of ASTM F1839 reflects three decades of progressive refinement in synthetic bone modeling:

  • Initial Standardization (F1839-97): The original 1997 specification established baseline requirements for rigid unicellular polyurethane foam, introducing standardized testing protocols for compressive strength, shear strength, and screw pullout performance. This version acknowledged the material's mechanical similarity to human cancellous bone while explicitly stating its non-implantation purpose [2].

  • Methodological Enhancements (2008 Revision): The F1839-08 revision incorporated technical improvements in mechanical testing methodologies, particularly for shear modulus determination and density verification. It emphasized quality control procedures for end-user foam fabrication using two-part liquid mixtures [1].

  • Contemporary Iteration (F1839-08(2021)): The current version maintains the 2008 technical framework while clarifying acceptance criteria for lot qualification and expanding the rationale for foam's appropriateness as a cancellous bone analog. It formalizes five distinct mechanical grades (I through V) with progressively increasing densities and strengths [1].

Table 1: Evolution of ASTM F1839 Standard Versions

VersionKey AdvancementsMechanical Grading
F1839-97 (Historical)Baseline material requirements; Screw pullout test standardizationUngraded foam specifications
F1839-08(2021) (Current)Enhanced QC protocols; Expanded rationale for bone simulation; SI unit standardizationFormalized Grades I-V with density and strength thresholds

Scope and Objectives of Rigid Polyurethane Foam Standardization

ASTM F1839 defines rigid polyurethane foam as a standardized test medium rather than a biomaterial, with explicit exclusion from human implantation [1]. Its scope encompasses three critical dimensions:

  • Material Qualification Framework: The standard establishes compositional requirements for polyurethane resin systems and finished foam, including acceptable blowing agents, catalysts, and surfactants. Density tolerance is strictly controlled at ±10% of nominal values across five grades (Grade I: 0.16 g/cm³ to Grade V: 0.64 g/cm³) to ensure batch-to-batch consistency [1].

  • Mechanical Performance Metrics: The specification mandates six mechanical tests with defined protocols:

  • Compressive strength (0.7–14 MPa range across grades)
  • Compressive modulus (40–700 MPa)
  • Shear strength (1.2–9.0 MPa)
  • Shear modulus (15–250 MPa)
  • Screw pullout strength (50–1,100 N)Foam failing grade-specific thresholds must be designated "ungraded" [1].
  • Application Context: The standard explicitly limits material use to mechanical testing of orthopedic devices and instruments, particularly where cancellous bone simulation is required. Examples include screw insertion torque measurement, pullout resistance testing (ASTM F543), and implant fixation stability assessment [1] [4].

The primary objectives of this standardization are twofold: (1) to provide device manufacturers with a consistent test medium that reduces experimental variability compared to cadaveric bone, and (2) to enable cross-institutional comparability of orthopedic device performance data through standardized material properties [1] [6].

Table 2: Mechanical Requirements for ASTM F1839 Foam Grades (Selected Properties)

GradeDensity (g/cm³)Compressive Strength (MPa)Screw Pullout Strength (N)Primary Orthopedic Applications
I0.16 ±10%0.7–1.450–150Osteoporotic bone simulation; Low-density trabecular analogs
II0.24 ±10%1.4–2.8150–300Cancellous bone (elderly); Vertebral body models
III0.32 ±10%2.8–4.2300–500Healthy cancellous bone; Metaphyseal fixation testing
IV0.48 ±10%4.2–11.2500–800High-density cancellous; Tibial plateau analogs
V0.64 ±10%11.2–14.0800–1100Cortical-cancellous transition zones

Role in Biomechanical Testing: Bridging Material Science and Orthopedic Device Evaluation

Synthetic Bone Model Validation

The biomechanical relevance of ASTM F1839 foams stems from extensive validation against human cancellous bone properties. Grade I foam (0.16 g/cm³) demonstrates mechanical properties within the lower 16% of the reported range for osteoporotic femoral bone in torsional strength (0.8–1.2 N·m), bending rigidity (120–180 N/mm), and screw pullout strength (50–150 N) [4]. This precise alignment enables targeted simulation of pathological bone conditions, particularly osteoporosis—a capability unattainable with cadaveric specimens due to their uncontrolled bone mineral density (BMD) distribution [4] [5]. When integrated into composite bone models (e.g., cortical shell with foam core), Grade I foam replicates the structural degradation characteristic of osteoporosis: reduced screw purchase, lowered failure torque, and diminished load distribution capacity [4].

Orthopedic Device Evaluation Standardization

ASTM F1839-compliant foams serve as the substrate for two critical orthopedic device tests:

  • Screw Pullout Testing (ASTM F543): The standard foam provides a consistent matrix for evaluating bone screw fixation performance. Screw insertion torque and axial pullout force show linear correlations with foam grade density (R²=0.94–0.98), enabling predictable device benchmarking [1] [6].

  • Implant-Cement Interface Testing: Foam blocks simulate cancellous bone in cemented arthroplasty constructs, allowing quantification of implant stability under cyclic loading. The uniform cell structure eliminates cement penetration variability observed in cadaveric specimens [4].

Virtual Testing Integration

A landmark application emerged in 2025 when the FDA qualified a Finite Element Analysis (FEA) model based on ASTM F1839 Grade I foam for virtual screw pullout testing under the Medical Device Development Tools (MDDT) program. Developed jointly by Sawbones® and Numalogics, this computational tool replicates physical testing per ASTM F543 using validated foam properties. The qualification acknowledges that Grade I foam's consistent anisotropy and failure modes enable predictive simulation of screw fixation in osteoporotic bone, reducing physical testing requirements by 60–80% for regulatory submissions [3] [6].

Table 3: Biomechanical Validation of ASTM F1839 Grade I Foam in Osteoporotic Bone Simulation

Biomechanical PropertyHuman Osteoporotic Femur RangeGrade I Foam Performance% of Cadaveric Range Achieved
Torsional Rigidity1.8–3.2 N·m/°1.7–2.1 N·m/°Lower 11%
Bending Strength80–150 N·m65–85 N·mLower 8%
Screw Pullout Strength (4.5mm screw)180–1200 N95–140 NLower 2–16%
Compressive Modulus50–350 MPa57–77 MPaLower quartile

Properties

CAS Number

159096-49-8

Product Name

F1839-I

IUPAC Name

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C23H32O4/c1-13-10-17(25)15-11-23(27-20(15)16(13)12-24)14(2)6-7-18-21(3,4)19(26)8-9-22(18,23)5/h10,12,14,18-19,25-26H,6-9,11H2,1-5H3/t14-,18+,19-,22+,23-/m1/s1

InChI Key

UOIBNKXNAPXQNY-JEWZMFNGSA-N

SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C)O)C)O)(C)C

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C)O)C)O)(C)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)C)O)(CC[C@H](C2(C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.